Product packaging for 3-(Trifluoromethoxy)benzoyl cyanide(Cat. No.:CAS No. 80277-37-8)

3-(Trifluoromethoxy)benzoyl cyanide

Cat. No.: B1502184
CAS No.: 80277-37-8
M. Wt: 215.13 g/mol
InChI Key: DHCKMFJADUJMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Trifluoromethoxy)benzoyl cyanide (CAS 80277-37-8) is a high-value, multifunctional compound designed for advanced chemical synthesis and research applications. This molecule integrates a benzoyl cyanide group with a metabolically stable trifluoromethoxy substituent in the meta-position, making it a sophisticated building block for constructing complex molecules. Its primary research value lies in its high reactivity as a key synthetic intermediate. The cyanide group offers a versatile handle for further chemical transformations, notably serving as a precursor to carboxylic acids, amides, and other nitrogen-containing heterocycles, which are core structures in many active compounds . The presence of the trifluoromethoxy group is of significant interest in medicinal and agrochemical research, as this moiety is known to enhance properties such as metabolic stability, lipophilicity, and bioavailability in target molecules. While specific, published mechanisms of action for this precise compound are limited, its structural features suggest potential application in the development of protease inhibitors or other small-molecule therapeutics that target enzymes. Researchers can leverage this compound to explore new chemical space in programs aimed at drug discovery, material science, and the development of specialty chemicals. Please handle this compound with extreme care. It is classified with the signal word "Danger" and carries hazard statements including H300 (Fatal if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), and H315-H319-H400 (Causes skin and eye irritation and is hazardous to the aquatic environment) . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4F3NO2 B1502184 3-(Trifluoromethoxy)benzoyl cyanide CAS No. 80277-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethoxy)benzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKMFJADUJMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696383
Record name 3-(Trifluoromethoxy)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80277-37-8
Record name 3-(Trifluoromethoxy)benzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethoxy Benzoyl Cyanide Derivatives

General Reaction Pathways of Substituted Benzoyl Cyanides

Substituted benzoyl cyanides, including 3-(trifluoromethoxy)benzoyl cyanide, are versatile reagents that participate in a variety of chemical transformations. Their reactivity is primarily centered around the carbonyl and cyanide functionalities. The substitution pattern on the benzene (B151609) ring plays a crucial role in modulating the reactivity of these functional groups.

The cyanide group in benzoyl cyanides can act as a leaving group in nucleophilic acyl substitution reactions. The carbonyl carbon is highly electrophilic, readily undergoing attack by a wide range of nucleophiles. The trifluoromethoxy group at the meta-position of this compound further enhances this electrophilicity through its inductive electron-withdrawing effect. This makes the compound a potent acylating agent.

For instance, benzoyl cyanides are known to be effective reagents for the benzoylation of nucleosides, phenols, aromatic amines, and alcohols. In these reactions, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the cyanide ion and the formation of the corresponding ester or amide. The use of benzoyl cyanide for such transformations can offer a milder alternative to the more conventional benzoyl chloride. chembk.com

The general mechanism for nucleophilic acyl substitution is depicted below:

Table 1: Illustrative Nucleophilic Substitution Reactions of Substituted Benzoyl Cyanides

NucleophileProduct TypeGeneral Reaction Conditions
AlcoholsEstersAmbient temperature, often in an ionic liquid or other suitable solvent. chembk.com
AminesAmidesAmbient temperature, often in an ionic liquid or other suitable solvent. chembk.com
WaterCarboxylic AcidsAcidic or basic hydrolysis.

It is important to note that while the cyanide ion is a competent leaving group, its reactivity can be influenced by the reaction conditions. In some cases, the cyanide ion can also act as a nucleophile, leading to other reaction pathways.

The carbonyl and cyanide groups of benzoyl cyanides can undergo both reduction and oxidation reactions. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Reduction:

The carbonyl group of benzoyl cyanides can be selectively reduced to a hydroxyl group using mild reducing agents, yielding the corresponding cyanohydrin. More potent reducing agents can lead to the reduction of both the carbonyl and cyanide functionalities. For example, the electrochemical reduction of benzoyl cyanides has been studied, revealing a complex mechanism involving the formation of an anion radical, followed by dimerization. nih.gov The presence of substituents on the aromatic ring, such as the trifluoromethoxy group, can influence the reduction potential and the stability of the intermediates formed.

Oxidation:

The oxidation of benzoyl cyanides is less common, but under certain conditions, the molecule can be transformed. For instance, the copper-catalyzed aerobic oxidative cleavage of the C-CN bond in benzyl (B1604629) cyanides to form primary amides proceeds through a benzoyl cyanide intermediate. chemicalbook.com This suggests that under specific oxidative conditions, the benzoyl cyanide moiety can be converted to an amide. The trifluoromethyl group, a related electron-withdrawing substituent, has been shown to be well-tolerated in such reactions, leading to the corresponding primary amides in excellent yields. chemicalbook.com

Table 2: Examples of Reduction and Oxidation of Benzoyl Cyanide Derivatives

Reaction TypeReagent/ConditionProduct Type
ReductionNaBH4Cyanohydrin
ReductionElectrochemicalDimerized products, Benzil (B1666583) derivatives nih.gov
OxidationCu2O, NH4Cl, NaOH, O2Primary Amide chemicalbook.com

Carbon-Carbon Bond Formation Reactions

This compound and its derivatives are valuable precursors for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. These reactions leverage the reactivity of both the carbonyl and cyanide groups, as well as the benzylic position in related benzyl cyanide derivatives.

Benzoyl cyanides serve as a stable and less toxic source of cyanide for the cyanation of various substrates. A notable application is the copper-catalyzed direct cyanation of terminal alkynes to produce 3-arylpropiolonitriles. researchgate.net This reaction is typically carried out in the presence of a copper catalyst and an oxidant, such as air. The use of benzoyl cyanide as the cyano source provides a good alternative to more hazardous cyanation reagents. researchgate.net The trifluoromethoxy substituent on the benzoyl cyanide would be expected to influence the reaction kinetics due to its electronic effects.

The general scheme for the copper-catalyzed cyanation of terminal alkynes with benzoyl cyanide is as follows:

Table 3: Copper-Catalyzed Direct Cyanation of Terminal Alkynes with Benzoyl Cyanide

Alkyne SubstrateCatalystOxidantProductYield
PhenylacetyleneCu(OAc)2Air3-PhenylpropiolonitrileGood researchgate.net
4-EthynyltolueneCu(OAc)2Air3-(p-Tolyl)propiolonitrileGood researchgate.net
1-Ethynyl-4-methoxybenzeneCu(OAc)2Air3-(4-Methoxyphenyl)propiolonitrileGood researchgate.net

While not a direct reaction of this compound itself, the related 3-(trifluoromethoxy)benzyl cyanide can participate in Michael addition reactions. Benzyl cyanides possess an active methylene (B1212753) group, which can be deprotonated by a base to form a nucleophilic carbanion. This carbanion can then undergo a conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds in a Michael reaction. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and related structures. The electron-withdrawing trifluoromethoxy group would enhance the acidity of the benzylic protons, facilitating the formation of the carbanion and potentially increasing the reaction rate.

The general mechanism involves the deprotonation of the benzyl cyanide, followed by nucleophilic attack on the β-carbon of the Michael acceptor, and subsequent protonation.

Table 4: Illustrative Michael Addition Reactions of Substituted Benzyl Cyanides

Michael AcceptorBaseProduct Type
α,β-Unsaturated KetoneNaOEt1,5-Dicarbonyl Compound
α,β-Unsaturated EsterNaHγ-Keto Ester
α,β-Unsaturated NitrileK2CO31,3-Dinitrile

Benzoyl cyanides are valuable building blocks for the synthesis of a variety of heterocyclic ring systems. The dual reactivity of the carbonyl and cyanide groups allows for their participation in cyclocondensation reactions with various dinucleophiles.

For example, benzoyl cyanides can react with compounds containing adjacent nucleophilic centers to form five- and six-membered heterocycles. While specific examples utilizing this compound are not prevalent in the provided search results, the general reactivity patterns of benzoyl cyanides can be extrapolated.

Oxazoles: The reaction of benzoyl cyanides with α-amino ketones or related precursors can lead to the formation of oxazole (B20620) rings.

Pyrimidines: Condensation of benzoyl cyanides with amidines or other 1,3-dinucleophiles can be a route to substituted pyrimidines. For instance, trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives have been synthesized through the condensation of 3-aminoindazole derivatives with a trifluoromethyl-containing ketoester, showcasing a related cyclocondensation strategy. fishersci.com

Triazoles: While not a direct reaction of benzoyl cyanides, the cyano group can be a precursor to other functionalities that can participate in cycloaddition reactions to form triazoles. For example, the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved through the photocycloaddition of sydnones with trifluoroacetonitrile, which can be generated in situ. sigmaaldrich.com

Table 5: Examples of Heterocyclic Systems Derived from Benzoyl Cyanide Precursors

HeterocycleReaction TypeKey Reagents
OxazolesCyclocondensationα-Amino Ketones
PyrimidinesCyclocondensationAmidines, 3-Aminoindazoles fishersci.com
1,2,4-TriazolesPhotocycloadditionSydnones, Trifluoroacetonitrile source sigmaaldrich.com

Acylation and Derivatization Reactions

Benzoyl cyanide has emerged as a uniquely effective reagent in organic synthesis, particularly for the selective protection of hydroxyl groups in polyfunctional molecules. Its reactivity, often modulated by catalytic bases, allows for high levels of regioselectivity that are not easily achievable with more traditional acylating agents like benzoyl chloride or benzoic anhydride (B1165640).

Regioselective Benzoylation of Polyols and Carbohydrates

The selective benzoylation of unprotected carbohydrates and polyols is a significant challenge in synthetic chemistry due to the presence of multiple hydroxyl groups with similar reactivity. Benzoyl cyanide, in the presence of an amine catalyst, has been shown to provide excellent regioselectivity, enabling the direct formation of specific, partially protected building blocks.

For instance, the benzoylation of unprotected β-D-glycopyranosides with benzoyl cyanide can be directed to afford specific products. In the case of β-D-glucopyranosides, the reaction yields 3,6-di-O-benzoylated products, while for β-D-quinovopyranosides and β-D-xylopyranosides, the 3-O-benzoylated derivatives are formed selectively. This high degree of selectivity minimizes the need for extensive protecting group manipulations, streamlining the synthesis of complex molecules like saponins.

Table 1: Regioselective Benzoylation of Unprotected β-Glycopyranosides with Benzoyl Cyanide

SubstrateMajor ProductCatalyst
β-D-Glucopyranoside3,6-di-O-benzoylEt₃N
β-D-Quinovopyranoside3-O-benzoylEt₃N
β-D-Xylopyranoside3-O-benzoylEt₃N
α-Galactopyranoside2,4,6-tri-O-benzoylDMAP/DIPEA

This table illustrates the typical regioselectivity observed in the benzoylation of various unprotected sugars with benzoyl cyanide, based on findings from multiple studies.

The choice of the amine catalyst plays a crucial role in modulating the reactivity and selectivity of benzoyl cyanide. Weakly basic amines, such as triethylamine (B128534) (Et₃N), are often sufficient to catalyze the reaction, promoting acylation at the most sterically accessible or electronically favored positions.

In contrast, more nucleophilic catalysts like 4-pyrrolidinopyridine (B150190) can alter the reaction pathway, enabling the transformation of trans-trans triol and tetrol systems in carbohydrates into their 2-O-unprotected derivatives in one-pot reactions. This highlights the ability to fine-tune the reaction's outcome by carefully selecting the catalytic base. The base is believed to activate the hydroxyl group, increasing its nucleophilicity towards the acyl cyanide.

A key factor governing the unique regioselectivity of benzoyl cyanide is the "cyanide effect". This phenomenon is attributed to the ability of the cyanide ion, generated as a byproduct, to form hydrogen bonds with the hydroxyl groups of the substrate. NMR studies and DFT calculations have suggested that the cyanide ion can form a hydrogen bond with the most acidic axial hydroxyl group, which may be further supported by hydrogen bonding from an adjacent equatorial hydroxyl group to the axial oxygen. This dual hydrogen bonding is thought to enhance the nucleophilicity of the corresponding oxygen atom, directing the acylation to that specific position. This effect is particularly noted in achieving thermodynamically unfavorable axial O-acylation products at low temperatures.

The stereochemistry of the hydroxyl groups, particularly the distinction between axial and equatorial positions, significantly influences the outcome of acylation reactions. In 1,2-cis-diols containing both an axial and an equatorial hydroxyl group, the use of benzoyl cyanide with a catalyst like DMAP at low temperatures (e.g., -78 °C) can lead to the selective acylation of the axial hydroxyl group. This outcome is often the kinetic product and is contrary to what might be expected based on steric hindrance alone. The "cyanide effect," by activating the axial hydroxyl group through hydrogen bonding, is believed to play a pivotal role in overcoming the steric barrier and directing the benzoyl group to the axial position.

Reissert-Henze Reaction Applications

The Reissert-Henze reaction is a classic method for the functionalization of nitrogen-containing aromatic heterocycles, such as quinolines and isoquinolines. The reaction typically involves the treatment of the heterocycle with an acid chloride and a cyanide source, like potassium cyanide or trimethylsilyl (B98337) cyanide, to form a Reissert compound (e.g., a 1-acyl-2-cyano-1,2-dihydroquinoline). These intermediates are valuable precursors for the synthesis of other molecules, as they can be hydrolyzed to produce quinaldic acids or used in various other transformations.

While the standard Reissert reaction uses reagents like benzoyl chloride, the use of acyl cyanides can also be envisioned. The reaction proceeds via the formation of an N-acylpyridinium or N-acylquinolinium salt, which is then attacked by the cyanide ion at the C2 position. Although direct applications of this compound in published Reissert-Henze reactions are not documented, its structural similarity to benzoyl chloride suggests its potential as a reagent in this transformation.

Mechanistic Studies and Reaction Kinetics

Detailed mechanistic and kinetic studies on this compound are not readily found in the literature. However, the general mechanism of base-catalyzed acylation of alcohols with acyl cyanides is understood to involve the activation of the alcohol by the base through deprotonation or hydrogen bonding, followed by nucleophilic attack of the alcohol on the carbonyl carbon of the acyl cyanide. The cyanide ion is subsequently eliminated as a leaving group.

Kinetic studies on related compounds, such as the oxidation of trifluoroacetonitrile, provide insights into the reactivity of the trifluoromethyl group and the nitrile functionality, which could serve as a basis for future mechanistic investigations of this compound. The electron-withdrawing nature of the trifluoromethoxy group is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to unsubstituted benzoyl cyanide. However, without specific experimental data, this remains a theoretical consideration.

Electrochemical Reaction Mechanisms and Intermediates

The electrochemical reduction of aroyl cyanides, such as this compound, is a process initiated by the transfer of an electron to the molecule. Studies on substituted benzoyl cyanides in aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide have established a general mechanistic framework for this transformation. nih.gov

The reaction begins with a one-electron reduction to form a radical anion. This initial step is reversible, and its standard potential is influenced by the substituents on the aromatic ring. For this compound, the potent electron-withdrawing nature of the -OCF₃ group is expected to lower the reduction potential, making it more susceptible to reduction compared to unsubstituted benzoyl cyanide or derivatives with electron-donating groups like p-methoxybenzoyl cyanide. nih.gov

Following its formation, the radical anion undergoes a rapid dimerization, creating a dianionic intermediate, specifically the dianion of the corresponding dicyanohydrin of benzil. This intermediate is unstable and proceeds through two primary parallel pathways:

Elimination of a cyanide ion to produce the anion of the monocyanohydrin of benzil. This species can then lose another cyanide ion to yield the corresponding benzil.

Rearrangement to form the monoanion of mandelonitrile (B1675950) benzoate (B1203000). nih.gov

The presence of a proton source, such as water, has been shown to increase the rate of the dimerization step and favors the pathway leading to the formation of benzil. nih.gov

Plausible Electrochemical Reduction Pathway for this compound:

Step 1 (Reduction): An electron is transferred to the this compound molecule to form its radical anion.

Step 2 (Dimerization): Two radical anions combine to form a dianionic dimer.

Step 3 (Cyanide Elimination/Rearrangement): The dimer can either eliminate cyanide ions to form a benzil derivative or rearrange to a mandelonitrile benzoate derivative.

The key intermediates in this process are the initial radical anion and the subsequent dimeric dianion.

Photoinduced Electron-Transfer (PET) Mechanisms in Deoxygenation

Photoinduced electron-transfer (PET) represents a powerful strategy for chemical transformations, including the deoxygenation of alcohols. This is often achieved by converting the alcohol into a suitable ester derivative that can act as an electron acceptor in the presence of a photosensitizer. Benzoate esters, particularly those bearing electron-withdrawing groups like trifluoromethyl, have proven effective in this regard. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

By analogy, derivatives of 3-(trifluoromethoxy)benzoic acid are excellent candidates for PET-mediated reactions. The deoxygenation process typically involves the following mechanistic steps:

Excitation of a photosensitizer (e.g., 9-methylcarbazole) with UV or visible light. researchgate.net

Single electron transfer (SET) from the excited photosensitizer to the benzoyl derivative (the electron acceptor). The strongly electron-withdrawing trifluoromethoxy group facilitates this step by lowering the reduction potential of the benzoyl moiety. beilstein-journals.orgresearchgate.net

Formation of a radical anion from the benzoyl derivative.

Fragmentation of this radical anion, which, in the context of deoxygenation of a parent alcohol, involves the cleavage of the C-O bond, releasing the deoxygenated product and the 3-(trifluoromethoxy)benzoate anion. beilstein-journals.org

This process is often performed in the presence of a sacrificial electron donor to regenerate the photosensitizer and a hydrogen donor to quench the resulting radical. The efficiency of this deoxygenation is highly dependent on the reduction potential of the benzoate ester, with more electron-deficient esters showing higher reactivity.

Substrate DerivativeReduction Potential (Ered vs SCE in DMF)Deoxygenation Efficiency
Benzoate-2.09 VLow
m-(Trifluoromethyl)benzoate-1.80 VHigh
3,5-Bis(trifluoromethyl)benzoate-1.61 VVery High
Data derived from studies on related benzoate esters illustrates the trend in reactivity. beilstein-journals.orgresearchgate.net It is anticipated that a 3-(trifluoromethoxy)benzoyl derivative would exhibit a reduction potential and reactivity comparable to the m-(trifluoromethyl)benzoate.

Radical Intermediates in Transformations

The carbonyl group in aromatic ketones like this compound can serve as a precursor to radical intermediates under specific conditions. One of the most significant intermediates is the ketyl radical, which is formed by a one-electron reduction of the carbonyl group. nih.gov The generation of ketyl radicals inverts the typical electrophilic nature of the carbonyl carbon, turning it into a nucleophilic radical species. nih.gov

Modern synthetic methods, particularly photoredox catalysis, have enabled the formation of ketyl radicals under mild conditions, avoiding the need for harsh stoichiometric metal reductants. nih.gov The mechanism can proceed via:

Photoredox Catalysis: An excited photocatalyst transfers an electron to the carbonyl group. The high reduction potential of ketones often requires a potent photocatalyst or activation of the ketone. nih.gov

Lewis Acid-Assisted Photoredox Catalysis: The coordination of a Lewis acid to the carbonyl oxygen makes the ketone a better electron acceptor, facilitating the single-electron transfer (SET) from the photocatalyst. This forms a ketyl radical that can then engage in enantioselective additions. acs.org

Proton-Coupled Electron Transfer (PCET): This process can activate ketones and aldehydes to form α-oxy radicals, which can then participate in C-C bond-forming reactions. nih.gov

Once formed, the 3-(trifluoromethoxy)benzoyl ketyl radical can undergo various transformations, including:

Dimerization: Coupling of two ketyl radicals to form a pinacol (B44631) derivative.

Radical-Radical Cross-Coupling: Reaction with another radical species to form a new C-C bond. nih.gov

Addition to Alkenes: The nucleophilic ketyl radical can add to electron-deficient olefins.

The trifluoromethoxy substituent would modulate the stability and reactivity of the ketyl radical intermediate through its electronic influence on the aromatic system.

Kinetic Analysis of Carbanion Reactivity

The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by nucleophiles, including carbanions. Kinetic studies of the reactions between carbanions and electrophilic aromatic compounds provide a quantitative measure of this reactivity. rsc.orgrsc.org

The reaction of a carbanion with this compound would proceed via nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate. The rate of this reaction is governed by several factors, including the stability and nucleophilicity of the carbanion and the electrophilicity of the carbonyl carbon.

The 3-(trifluoromethoxy) group, being a strong electron-withdrawing group, significantly enhances the electrophilicity of the carbonyl carbon in this compound. This is due to the inductive effect (-I) of the -OCF₃ group, which withdraws electron density from the aromatic ring and, by extension, from the carbonyl group. Consequently, this compound is expected to react with carbanions at a faster rate than unsubstituted benzoyl cyanide.

Kinetic data from related systems, such as the reaction of benzyl cyanide anions with nitroaromatics, have been used to establish reactivity scales. rsc.orgrsc.org For the reaction of a given carbanion with a series of substituted benzoyl cyanides, a Brønsted-type relationship would likely be observed, where the rate constant correlates with the electronic properties of the substituent.

ElectrophileCarbanion SourceSolventRate Constant (k)
1,3,5-TrinitrobenzeneBenzyl cyanideMethanolVaries with benzyl substituent
4-NitrobenzofuroxanBenzyl cyanideMethanolVaries with benzyl substituent
This table presents analogous reaction systems used to study carbanion kinetics. A direct kinetic study of this compound would be necessary to determine absolute rate constants, but a higher reactivity compared to electron-neutral or electron-rich analogues is predicted. rsc.orgrsc.org

Investigation of C-CN Bond Cleavage Mechanisms

The cleavage of the C-CN bond in aroyl cyanides is a key step in several synthetic transformations. This bond can be broken through various mechanisms, including reductive, oxidative, and metal-catalyzed pathways.

One well-documented mechanism for C-CN bond cleavage occurs during the electrochemical reduction of benzoyl cyanides. As described in section 3.4.1, the dimeric dianion formed after the initial reduction can eliminate cyanide ions. nih.gov This represents a reductive cleavage pathway where the C-CN bond is broken in a subsequent step after the initial electron transfer and dimerization.

Transition metal catalysis also offers routes to C-CN bond cleavage. While less common for aroyl cyanides than for alkyl or aryl nitriles, plausible mechanisms can be extrapolated:

Oxidative Addition: A low-valent transition metal center (e.g., Pd(0) or Ni(0)) could, in principle, insert into the C-CN bond. However, oxidative addition into the C-C(O) bond might be a competing process.

Decyanative Silylation: In reactions involving silyl (B83357) complexes of rhodium, C-CN bond cleavage has been observed to proceed via the insertion of the cyano group into a metal-silicon bond, forming an η²-iminoacyl intermediate. Subsequent migration of the aryl group to the metal center results in the cleavage of the C-CN bond. nih.gov

Denitrogenative Cyanation Mechanisms

Denitrogenative cyanation refers to a class of reactions where a cyano group is installed with the concomitant loss of a dinitrogen (N₂) molecule. This type of transformation is characteristic of the reactions of diazo compounds or diazonium salts. While this compound itself does not undergo denitrogenation, it could conceptually be involved in such a process as either a product or a reagent, although the latter is less common.

The most relevant example of a denitrogenative cyanation is the Sandmeyer reaction , which is used to synthesize aryl nitriles from aryl diazonium salts. wikipedia.org In this context, this compound could be synthesized via the following pathway:

Diazotization of 3-(trifluoromethoxy)benzamide (B1297529) or a related aniline (B41778) derivative to form the corresponding diazonium salt.

Reaction of the diazonium salt with a cyanide source, typically copper(I) cyanide. This step involves a single-electron transfer mechanism, leading to the formation of an aryl radical, loss of N₂, and subsequent capture of the cyanide group.

Another mechanistic possibility involves the reaction of diazo compounds. For example, a diazo compound could react with a cyano-radical source, leading to the formation of a new C-CN bond and the extrusion of N₂.

While these mechanisms describe the formation of compounds like this compound rather than its reactivity, they are the primary context for denitrogenative cyanation involving such structures. There is currently a lack of evidence in the scientific literature for reactions where this compound itself acts as a reagent in a denitrogenative process.

Theoretical and Computational Chemistry Studies on 3 Trifluoromethoxy Benzoyl Cyanide Systems

Quantum Chemical Investigations of Molecular Structure and Reactivity

Comprehensive quantum chemical investigations are crucial for understanding the intrinsic properties of a molecule. For 3-(Trifluoromethoxy)benzoyl cyanide, such studies would provide valuable insights into its geometry, electronic landscape, and inherent reactivity patterns.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. While no specific DFT studies on this compound have been found, a hypothetical application of DFT would likely involve the B3LYP functional with a suitable basis set, such as 6-311+G(d,p), to optimize the molecular geometry and calculate key electronic properties.

A typical DFT analysis would yield data such as:

PropertyHypothetical Calculated Value (Illustrative)Significance
HOMO Energy-8.5 eVIndicates the molecule's ability to donate electrons. A lower energy suggests a lower propensity for electron donation.
LUMO Energy-1.2 eVRepresents the molecule's ability to accept electrons. A lower energy indicates a higher propensity for electron acceptance.
HOMO-LUMO Gap7.3 eVCorrelates with chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity.
Dipole Moment~3.5 DQuantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Mulliken Atomic ChargesC(carbonyl)=+0.4, O(carbonyl)=-0.5, C(cyano)=-0.1, N(cyano)=-0.3Provides insight into the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

This table is for illustrative purposes only and is not based on actual published data for this compound.

Ab Initio and Post-Hartree-Fock Methods

Ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy by more explicitly accounting for electron correlation. These methods are computationally more demanding than DFT but can provide benchmark-quality data on molecular properties. To date, no studies employing these methods on this compound have been identified.

Analysis of Molecular Electrostatic Potential

An analysis of the Molecular Electrostatic Potential (MEP) surface would be instrumental in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, it is expected that the MEP would show a negative potential (red/yellow) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyanide group, indicating their nucleophilic character. A positive potential (blue) would be anticipated around the carbonyl carbon and the hydrogen atoms of the aromatic ring, highlighting their electrophilic nature.

Mechanistic Probing Through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, which can be difficult to determine experimentally.

Delineation of Reaction Pathways and Transition States

For reactions involving this compound, such as nucleophilic additions to the carbonyl or cyanide groups, computational modeling could delineate the complete reaction pathway. This would involve locating the transition state structures and calculating their energies to determine the activation barriers. Such studies would clarify whether reactions proceed through concerted or stepwise mechanisms.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple outcomes are possible, computational chemistry can predict the regioselectivity and stereoselectivity. For instance, in a reaction with a nucleophile, it could be determined whether the attack is more favorable at the carbonyl carbon or the cyanide carbon. By comparing the activation energies of the different possible pathways, the major product can be predicted. Currently, no such predictive studies for this compound are available in the literature.

Characterization of Reactive Intermediates (e.g., Carbanions, Radicals)

While specific experimental studies on the reactive intermediates of this compound are not extensively documented in publicly available literature, computational methods such as Density Functional Theory (DFT) can provide valuable predictions about their structure and stability. DFT calculations are a powerful tool for investigating the electronic structure and geometry of transient species. mdpi.com

For instance, in a related study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were employed to analyze the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.com Such analyses are crucial for understanding the reactivity of a molecule. A high HOMO-LUMO gap, as found in the studied amide (5.54 eV), suggests low reactivity. mdpi.com

Applying this logic to this compound, the electron-withdrawing nature of both the trifluoromethoxy and the cyanide groups would be expected to significantly influence the stability of any potential carbanionic or radical intermediates. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing effects. The formation of a carbanion on the carbon atom of the C-CN bond, for example, would be stabilized through inductive effects and resonance delocalization into the benzoyl group.

Computational modeling could precisely map the spin density distribution in a radical intermediate or the charge distribution in a carbanion, identifying the most likely sites for subsequent reactions. These theoretical models are instrumental in predicting reaction mechanisms and designing synthetic pathways involving this compound.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms and the non-covalent forces between molecules are critical in determining the macroscopic properties of a compound, including its crystal structure and behavior in solution.

Studies on Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the solid-state architecture of organic molecules. While this compound itself does not possess classical hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor. The oxygen atom of the carbonyl group, the nitrogen atom of the cyanide group, and the fluorine atoms of the trifluoromethoxy group can all participate in weaker C-H···O, C-H···N, and C-H···F hydrogen bonds. nih.gov

Studies on related benzamide (B126) derivatives have shown the formation of extensive hydrogen-bonding networks. nih.gov For example, an investigation into intramolecular hydrogen bonding in substituted benzaldehydes highlighted the importance of even weak C-H hydrogen bonds in determining stereoselectivity. nih.gov In the context of this compound, computational studies could predict the geometry and strength of such weak hydrogen bonds, which would influence the crystal packing. The presence of the trifluoromethoxy group can also influence the hydrogen bonding patterns in the crystal lattice.

π-π Stacking Interactions in Molecular Assemblies

The aromatic ring of this compound is susceptible to π-π stacking interactions, which are non-covalent interactions between aromatic rings. libretexts.orgyoutube.com These interactions are fundamental in molecular recognition, materials science, and the structure of biological macromolecules. youtube.comnih.gov

The nature of π-π stacking is influenced by the electrostatic and dispersion forces between the aromatic rings. The electron-withdrawing trifluoromethoxy and cyanide substituents on the benzene (B151609) ring of this compound render the π-system electron-deficient. This electronic characteristic would favor interactions with electron-rich aromatic systems.

Computational studies on substituted triptycene (B166850) systems have demonstrated that the relative position of substituents on the aromatic ring significantly impacts the strength of π-π stacking interactions. nih.gov It has been suggested that direct interactions between the substituents and the adjacent aromatic ring, rather than polarization of the π-system, are the dominant factor. nih.gov In the case of this compound, the trifluoromethoxy group at the meta position would influence the preferred geometry of π-π stacking, which could be parallel-displaced or T-shaped. stfc.ac.uk High-resolution neutron diffraction studies on benzene and toluene (B28343) have revealed a preference for parallel π-π contacts at short distances and perpendicular arrangements at larger separations in the liquid state. stfc.ac.uk

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a critical tool for the structural confirmation of 3-(Trifluoromethoxy)benzoyl cyanide. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide essential information about the molecular structure.

In the synthesis of derivatives of this compound, different regioisomers could potentially be formed. NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in distinguishing between these isomers by establishing through-space and through-bond correlations between different nuclei. However, as this compound itself does not possess stereocenters, the discussion of stereochemistry would only become relevant in its subsequent reactions that generate chiral centers.

NMR spectroscopy could be employed for real-time monitoring of reactions involving this compound. By tracking the disappearance of reactant signals and the appearance of product signals over time, kinetic data and mechanistic insights could be obtained. This would be particularly useful in optimizing reaction conditions for syntheses utilizing this compound as a starting material.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to precisely determine the molecular mass of this compound. The exact mass measurement would allow for the unambiguous confirmation of its elemental formula, C₉H₄F₃NO, distinguishing it from any other compounds with the same nominal mass.

TechniqueExpected Data for C₉H₄F₃NO
High-Resolution Mass Spectrometry (HRMS) Calculated m/z: 201.0245
Observed m/z: [Data Not Available]

X-ray Diffraction Studies for Structural Validation

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid.

Should a crystalline form of this compound be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This experimental data would be invaluable for validating and refining computational models of the molecule's structure and electronic properties, which could be generated using methods like Density Functional Theory (DFT). Such a comparison would provide a deeper understanding of the molecule's conformation and reactivity.

ParameterComputational Model PredictionX-ray Diffraction Data
Bond Lengths (Å) [Data Not Available][Data Not Available]
Bond Angles (°) [Data Not Available][Data Not Available]
Torsion Angles (°) [Data Not Available][Data Not Available]

Conclusive Elucidation of Complex Molecular Architectures

The unambiguous determination of a molecule's three-dimensional structure is paramount to understanding its reactivity and interactions. For a compound like this compound, with its combination of an aromatic ring, a reactive acyl cyanide moiety, and a stereoelectronically influential trifluoromethoxy group, advanced spectroscopic techniques are indispensable. While a dedicated single crystal X-ray diffraction study for this specific molecule is not widely published, the principles of this technique, alongside advanced NMR methods, provide a clear framework for its structural elucidation.

X-ray crystallography stands as the gold standard for determining solid-state molecular structures. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a definitive spatial arrangement of the atoms. For instance, analysis of related benzoylpiperazine structures reveals detailed conformational information, such as the chair conformation of the piperazine (B1678402) ring and the torsion angles between the aromatic rings. nih.gov Similar analysis of this compound would definitively establish the planarity of the benzoyl group and the orientation of the trifluoromethoxy and cyanide substituents relative to the benzene (B151609) ring.

In the absence of a crystal structure, multi-dimensional and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for elucidating the molecular architecture in solution. Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assigning the proton and carbon signals unequivocally. For a comprehensive understanding of the through-bond and through-space connectivities, the following experiments would be instrumental:

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton couplings within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) couplings between protons and carbons, which is critical for assigning quaternary carbons and connecting the benzoyl fragment to the trifluoromethoxy and cyanide groups.

¹⁹F NMR: The trifluoromethoxy group provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive to the local electronic environment and can provide valuable information about the electronic effects of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can reveal spatial proximities between atoms, helping to determine the preferred conformation of the molecule in solution. rsc.org

The combination of these techniques allows for a detailed and conclusive reconstruction of the molecule's complex architecture, providing insights that are crucial for predicting its chemical behavior.

Representative Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
¹H~7.8-8.2mAromatic Protons
¹³C~180-185sC=O (carbonyl)
¹³C~115-120sC≡N (cyanide)
¹³C~120.4 (q)qJ(C,F) ≈ 257-OCF₃
¹³C~150qJ(C,F) ≈ 1.5C-OCF₃
¹³C~125-135mAromatic Carbons
¹⁹F~ -58s-OCF₃

This table is a representation based on analogous structures and should not be considered as experimentally verified data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible tool for monitoring the progress of chemical reactions in real-time, making it highly suitable for kinetic studies. The technique relies on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed (absorbance) is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

In the context of this compound, UV-Vis spectroscopy can be effectively employed to study the kinetics of its reactions, particularly nucleophilic acyl substitution. The aromatic nature of the benzoyl group and the presence of the carbonyl and cyanide functionalities result in a distinct UV-Vis absorption spectrum. When the molecule reacts, for instance, in a hydrolysis or aminolysis reaction, the chromophore changes, leading to a change in the UV-Vis spectrum over time.

For example, a kinetic study of the reaction of O-aryl thionobenzoates with various nucleophiles successfully utilized UV-Vis spectroscopy to monitor the disappearance of the reactant or the appearance of the product, allowing for the determination of rate constants. nih.gov A similar approach can be applied to reactions of this compound.

A typical kinetic experiment would involve the following steps:

Spectral Scans: Initial UV-Vis spectra of the reactant (this compound) and the expected product are recorded to identify suitable wavelengths for monitoring the reaction. An ideal wavelength is one where the change in absorbance is significant and where there is minimal spectral overlap between the reactant and product.

Reaction Monitoring: The reaction is initiated by mixing the reactants in a cuvette placed inside the UV-Vis spectrophotometer. The absorbance at the chosen wavelength is then recorded at regular time intervals.

Data Analysis: The absorbance data is converted to concentration data using the Beer-Lambert law. This concentration versus time data is then plotted and fitted to appropriate kinetic models (e.g., first-order, second-order) to determine the reaction rate constant (k).

By performing these kinetic runs under different conditions (e.g., varying nucleophile concentration, temperature, solvent), a comprehensive understanding of the reaction mechanism can be developed. For instance, the influence of the electron-withdrawing trifluoromethoxy group on the reaction rate can be quantified and compared to other substituted benzoyl cyanides. The data can be used to construct Hammett plots to correlate reaction rates with substituent electronic effects, providing deep mechanistic insights. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Cyanation and Trifluoromethoxylation

The synthesis of 3-(Trifluoromethoxy)benzoyl cyanide relies on efficient methods for introducing both the trifluoromethoxy and the cyanide functionalities onto an aromatic ring. Research is actively pursuing advanced catalytic systems to improve these transformations.

For trifluoromethoxylation , a long-standing challenge in organic synthesis has been the direct C-H trifluoromethoxylation of arenes. nih.gov Recent breakthroughs include the development of photoredox catalysis. nih.govnih.gov One light-driven method uses the organic photoredox catalyst 4-CzIPN for the α-trifluoromethoxylation of ketones, a related transformation that highlights the potential of this approach. nih.gov A significant advance is the first catalytic protocol for the direct (hetero)aryl C-H trifluoromethoxylation using a novel trifluoromethoxylating reagent and a redox-active catalyst at very low loading (0.03 mol %). nih.gov This method is operationally simple and proceeds at room temperature, tolerating a wide variety of functional groups. nih.gov Mechanistic studies suggest these reactions proceed via the formation of an OCF₃ radical. nih.gov

For the cyanation step, which often involves the reaction of a benzyl (B1604629) halide precursor with a cyanide source, phase-transfer catalysis (PTC) is a key area of development. In the synthesis of the related compound 3-(trifluoromethyl)benzyl cyanide, a phase-transfer catalyst such as triethyl benzyl ammonium (B1175870) chloride is used to facilitate the reaction between the organic benzyl chloride phase and the aqueous sodium cyanide solution. google.com Future research aims to discover more efficient and recyclable catalysts for this process, minimizing waste and improving reaction kinetics under mild conditions.

Transformation Catalytic System Key Features Relevant Precursor/Analogue Reference
C-H TrifluoromethoxylationRedox-active catalysts (ground-state or photoexcited)Direct functionalization of arenes; room temperature; low catalyst loading (0.03 mol%).Arenes and Heteroarenes nih.gov
CyanationPhase-Transfer Catalyst (e.g., quaternary ammonium salt)Facilitates reaction in two-phase liquid media; allows for mild conditions.3-(trifluoromethyl)benzyl chloride google.comgoogle.com
α-TrifluoromethoxylationOrganic Photoredox Catalyst (e.g., 4-CzIPN)Light-driven; proceeds rapidly under batch and flow conditions.Ketones nih.gov

Integration of Green Chemistry Principles for Sustainable Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. The integration of green chemistry principles into the production of this compound is a critical research direction, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Key strategies include:

Catalyst Recyclability : The development of catalytic systems, such as those based on silver trifluoromethanesulfonate, that can be efficiently recovered and reused is a priority. wechemglobal.com For instance, supported silver catalysts used in esterification have shown high conversion rates even after five cycles, significantly lowering costs and environmental impact. wechemglobal.com

Mild Reaction Conditions : Employing catalysts that function effectively at lower temperatures and pressures reduces energy consumption and minimizes the formation of harmful byproducts. wechemglobal.com

Atom Economy and Cascade Reactions : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Organocatalytic, metal-free cascade reactions are particularly promising as they are step-economical and generate minimal waste. wordpress.com

Use of Greener Solvents : Research is exploring the use of solvent-free reaction conditions or replacement of hazardous organic solvents with more environmentally benign alternatives, such as aqueous systems. wechemglobal.comwordpress.com One-pot syntheses are also highly desirable as they reduce the number of intermediate purification steps and minimize solvent waste. researchgate.net

Exploration of New Reaction Manifolds and Transformations

The dual reactivity of the carbonyl and cyano groups in this compound makes it a candidate for novel chemical transformations. nih.gov Aroyl cyanides are known to be versatile scaffolds for synthesizing a variety of products. nih.gov

One significant area of exploration is in cycloaddition reactions . The electron-withdrawing nature of the benzoyl group activates the cyano group, making it a suitable dipolarophile. Research has shown that benzonitrile (B105546) sulfide (B99878) reacts exclusively at the cyano group of benzoyl cyanide in a 1,3-dipolar cycloaddition to produce a 5-benzoyl-3-phenyl-1,2,4-thiadiazole. arkat-usa.org This periselectivity opens a pathway to novel heterocyclic structures. The reactivity of benzoyl cyanide in this context was found to be comparable to that of ethyl cyanoformate. arkat-usa.org

Future work will likely explore other reaction manifolds, such as:

Metal-catalyzed cross-dehydrogenative coupling (CDC) to achieve carbocyanation across C-C multiple bonds. nih.gov

Regioselective acylations where nucleophiles react selectively with the electrophilic carbonyl carbon. nih.gov

Development of novel cascade reactions that utilize both functional groups in a single synthetic operation to build molecular complexity efficiently. wordpress.com

Advanced Mechanistic Investigations Utilizing Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving the trifluoromethoxy group, combined experimental and computational studies are proving invaluable.

Recent investigations into catalytic C-H trifluoromethoxylation suggest a unique pathway where photoexcitation of the trifluoromethoxylating reagent releases an OCF₃ radical. nih.gov This radical is then trapped by the arene, and the resulting cyclohexadienyl radical is oxidized by the catalyst and deprotonated to form the final product. nih.gov

Similarly, mechanistic studies on the trifluoromethoxylation of pyridines suggest a pathway involving a radical O-trifluoromethylation followed by an OCF₃-migration. researchgate.net These insights into radical-mediated pathways are critical for controlling regioselectivity and improving yields.

Future research will continue to leverage advanced spectroscopic techniques, kinetic analysis, and density functional theory (DFT) calculations to:

Elucidate the precise role of catalysts in both trifluoromethoxylation and cyanation reactions.

Model transition states to predict reactivity and selectivity.

Uncover novel reaction pathways that may be accessible under different conditions.

Expanding the Synthetic Scope of this compound as a Multifunctional Building Block

This compound is well-positioned to serve as a versatile synthetic building block for creating more complex molecules. rsc.orgnih.gov The trifluoromethoxy group imparts desirable properties, while the aroyl cyanide functionality serves as a handle for diverse chemical modifications. researchgate.netnih.gov

Trifluoromethoxylated heterocycles, which can be synthesized from precursors like this compound, are valuable scaffolds that can be further elaborated through reactions such as amidation and palladium-catalyzed cross-couplings. researchgate.net The bifunctional nature of aroyl cyanides allows them to be used in the synthesis of a wide range of heterocyclic compounds. nih.gov The synthetic versatility of related α-trifluoromethoxylated products has been demonstrated through their conversion into other valuable structures, such as trifluoromethylated amino alcohols, which are key components of biologically active molecules. nih.gov

The future in this area involves using this compound to construct libraries of compounds for drug discovery and agrochemical research, leveraging its potential to introduce the OCF₃ group into a variety of molecular frameworks. researchgate.networdpress.com

Design and Synthesis of Advanced Materials Incorporating the Compound

The unique properties of the trifluoromethoxy group make it an attractive component for advanced materials. rsc.orgresearchgate.net Its high electronegativity and stability can influence the electronic and physical properties of polymers and other materials. While specific materials incorporating this compound are an emerging area, the potential is significant.

Future research directions include:

Polymer Synthesis : Using the compound as a monomer or a precursor to a monomer for creating novel polymers. The reactive cyanide and carbonyl groups could be transformed to facilitate polymerization.

Functional Materials : Incorporating the trifluoromethoxyphenyl moiety into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), to tune their properties.

Liquid Crystals : Exploring the potential of derivatives of this compound to form liquid crystalline phases, given that rigid aromatic cores are common in liquid crystal design.

The development of scalable and efficient syntheses for building blocks like this compound is essential for realizing their potential in the discovery of new drugs, agrochemicals, and functional materials. researchgate.net

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(Trifluoromethoxy)benzoyl cyanide?

A practical method involves the Reissert-Henze reaction, where 3-(Trifluoromethoxy)benzoyl chloride is treated with potassium cyanide (KCN) in anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the chloride is replaced by the cyanide group. Careful control of stoichiometry (1:1.2 molar ratio of benzoyl chloride to KCN) and inert atmosphere (e.g., nitrogen) is critical to minimize side reactions like hydrolysis. Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR (δ ≈ -58 ppm for CF3_3O) and 13C^{13}\text{C} NMR (carbonyl carbon at ~160 ppm) confirm substituent positions.
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 243 (M+^+) with fragmentation patterns matching the trifluoromethoxy and cyanide groups.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect impurities like unreacted benzoyl chloride .

Q. What safety precautions are essential when handling precursors like 3-(Trifluoromethoxy)benzoyl chloride?

This precursor is corrosive (GHS Category 1B) and requires:

  • PPE : Acid-resistant gloves, face shield, and lab coat.
  • Ventilation : Use in fume hoods to avoid inhalation of vapors (boiling point ~80°C at reduced pressure).
  • Storage : Inert gas-purged containers at 2–8°C to prevent moisture ingress .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of benzoyl cyanide derivatives?

The trifluoromethoxy group (-OCF3_3) exhibits strong -I (inductive) effects, polarizing the carbonyl group and enhancing electrophilicity. This increases susceptibility to nucleophilic attack (e.g., in SN2_2 reactions) but may reduce stability under basic conditions due to competing hydrolysis. Comparative studies with non-fluorinated analogs show a 30–50% acceleration in cyanide substitution reactions .

Q. What experimental strategies resolve contradictions in biological activity data for trifluoromethoxy-containing compounds?

Discrepancies in bioactivity (e.g., mitochondrial uncoupling vs. enzyme inhibition) can arise from:

  • Concentration-dependent effects : Dose-response curves (0.1–100 µM) clarify dual mechanisms.
  • Metabolic stability assays : Liver microsome studies (human/rat) assess if observed activity stems from the parent compound or metabolites.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity to target proteins, distinguishing direct vs. indirect interactions .

Q. How can computational modeling guide the design of derivatives based on this compound?

  • DFT calculations : Predict reaction pathways (e.g., substituent effects on transition-state energy).
  • Molecular docking : Screens derivatives for binding to biological targets (e.g., cytochrome c oxidase for mitochondrial studies).
  • ADMET profiling : Estimates solubility (LogP ~2.1) and metabolic liabilities (e.g., susceptibility to esterases) .

Methodological Considerations

Q. How to optimize reaction conditions for introducing the trifluoromethoxy group into aromatic systems?

  • Electrophilic trifluoromethoxylation : Use AgOCF3_3 with iodine(III) reagents (e.g., PhI(OAc)2_2) under mild conditions (40°C, DCM).
  • Radical pathways : Photoredox catalysis (e.g., Ru(bpy)32+_3^{2+}) enables regioselective C–H functionalization.
  • Yield optimization : Screen Lewis acids (e.g., BF3_3·OEt2_2) to stabilize intermediates .

Q. What analytical challenges arise in quantifying degradation products of this compound?

  • LC-MS/MS : Detects trace hydrolyzed products (e.g., 3-(Trifluoromethoxy)benzoic acid) at ppm levels.
  • Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies primary degradation pathways (e.g., moisture-induced hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethoxy)benzoyl cyanide
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethoxy)benzoyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.